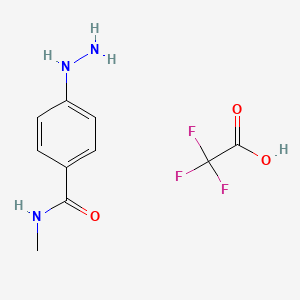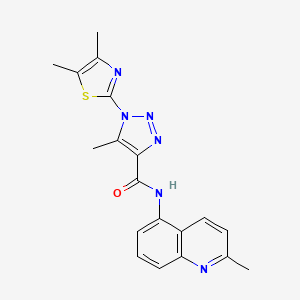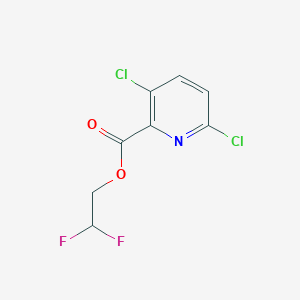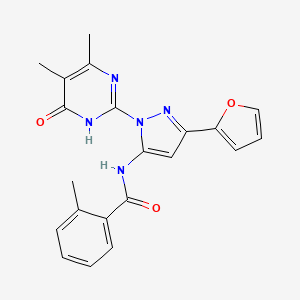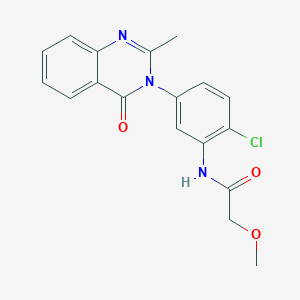
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a complex organic compound characterized by its aromatic structure and the presence of functional groups that lend it unique chemical properties. This compound falls within the broader category of quinazolinones, which are notable for their pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the formation of a quinazolinone core. This involves the condensation of an anthranilic acid derivative with a nitrile or amide, often in the presence of a dehydrating agent.
Functional Group Introduction: : The 2-chloro and 2-methoxyacetamide groups are introduced through specific substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxyacetamide may be introduced via a nucleophilic substitution reaction using methoxyacetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis may employ continuous flow techniques to enhance reaction efficiency and yield. These methods often involve:
High-Pressure Reactors: : To facilitate reactions that require stringent conditions.
Automated Control Systems: : For precise control over reaction parameters, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methoxyacetamide group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the quinazolinone core, potentially yielding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and alcohols, often in the presence of catalysts like palladium or bases like sodium hydroxide.
Major Products Formed
Aldehydes and Carboxylic Acids: : From oxidation.
Tetrahydroquinazoline Derivatives: : From reduction.
Various Substituted Derivatives: : From substitution reactions, depending on the reactants used.
Scientific Research Applications
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is of significant interest in various scientific fields:
Chemistry: : Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: : The compound's potential as a bioactive molecule opens avenues for research in enzyme inhibition, receptor binding studies, and cellular assays.
Medicine: : Research is ongoing into its potential therapeutic uses, particularly in oncology and infectious disease due to its ability to interfere with cellular processes.
Mechanism of Action
The compound’s mechanism of action is likely tied to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to bind effectively and modulate biological pathways. For example, its structure may allow it to inhibit kinases, enzymes critical for cell signaling and growth, which is particularly relevant in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-2-methoxyacetamide
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide
N-(2-Chloro-5-methylphenyl)-2-methoxyacetamide
Unique Features
Substitution Pattern: : The specific placement of the chloro, methyl, and methoxyacetamide groups confers unique reactivity and binding properties.
Biological Activity: : Compared to other quinazolinones, this compound may exhibit more potent biological activities due to its specific structural attributes.
The intricate design and versatile reactivity of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide make it a fascinating subject for ongoing research and industrial application
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBDEYWFHTEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2919978.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2919983.png)
